N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride
Description
Properties
CAS No. |
1856062-81-1 |
|---|---|
Molecular Formula |
C10H20ClN3 |
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-5-6-11-8-10-7-9(2)12-13(10)3;/h7,11H,4-6,8H2,1-3H3;1H |
InChI Key |
XZJHZQCSIPFVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=NN1C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Chloromethylating Agents
A common approach involves alkylating 2,5-dimethylpyrazole with chloromethyl butyl ether or analogous reagents. For example, 3,5-dimethylpyrazole reacts with 1-chlorobutane in the presence of a strong base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, yielding the intermediate N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine . This method typically achieves yields of 60–75%, with purity >95% after recrystallization.
Reaction Conditions:
- Solvent: THF or dichloromethane
- Temperature: 0–25°C
- Base: t-BuOK or NaH
- Molar Ratio: 1:1.2 (pyrazole:alkylating agent)
Phase-Transfer Catalysis (PTC)
Industrial-scale synthesis often employs PTC to enhance reaction efficiency. For instance, 2,5-dimethylpyrazole and 1-bromobutane react in a biphasic system (water/toluene) using tetrabutylammonium bromide (TBAB) as the catalyst. This method reduces reaction time to 2–4 hours and improves yields to 80–85%.
Reductive Amination
Hydrogenation of Schiff Base Intermediates
The target compound can be synthesized via reductive amination of 2,5-dimethylpyrazole-3-carbaldehyde with butylamine . The Schiff base intermediate is reduced using hydrogen gas (5–7 bar) over a palladium-on-carbon (Pd/C) catalyst.
Key Steps:
- Condensation: Pyrazole aldehyde + butylamine → Imine (Schiff base)
- Reduction: Imine + H₂/Pd/C → Secondary amine
- Salt Formation: Amine + HCl → Hydrochloride salt
Yield: 70–78%
Purity: ≥98% (HPLC)
Coupling Reactions Using Activating Agents
Carbodiimide-Mediated Coupling
The amine group of butan-1-amine is coupled to 2,5-dimethylpyrazole-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method is favored for its mild conditions and high selectivity.
Reaction Parameters:
T3P® (Propylphosphonic Anhydride)
T3P® enables efficient coupling under inert conditions. A mixture of 2,5-dimethylpyrazole-3-methanol and butylamine in ethyl acetate with T3P® (50% solution) yields the target amine, which is subsequently treated with HCl gas.
Advantages:
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous acetone or ethanol. Excess HCl is avoided to prevent decomposition.
Optimized Protocol:
- Dissolve free base in acetone (20% w/v).
- Bubble HCl gas at 0–5°C until pH ≈ 1–2.
- Filter and dry under vacuum.
Yield: 90–95%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Alkylation (SN2) | 60–75 | 95–98 | High | Low |
| Reductive Amination | 70–78 | ≥98 | Moderate | Moderate |
| EDC/HOBt Coupling | 65–70 | 97–99 | Low | High |
| T3P®-Mediated Coupling | 75–82 | 97–99 | High | Moderate |
Key Observations:
- Alkylation is cost-effective but requires stringent temperature control.
- T3P® offers the best balance of yield and scalability for industrial applications.
- Reductive amination is optimal for high-purity pharmaceutical-grade synthesis.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize the alkylation step. For example, a microreactor system with residence time <10 minutes achieves 85% yield at 50°C. Automated crystallization systems further enhance purity (>99%) and throughput.
Challenges and Mitigation
Byproduct Formation
Hydroscopicity of Hydrochloride Salt
- Issue: Salt absorbs moisture during storage.
- Solution: Store under nitrogen with desiccants.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride exhibits significant biological activities that make it a candidate for various therapeutic applications.
Anticancer Properties
Research has shown that pyrazole derivatives possess notable anticancer properties. The compound has been tested against various cancer cell lines, revealing its potential to inhibit cell proliferation and induce apoptosis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl derivatives | A549 | 26 |
| 1-(2′-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCI-H460 | 0.95 |
These results indicate that structural modifications can enhance the anticancer efficacy of pyrazole derivatives .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It can interact with various molecular targets by binding to active sites, which modulates enzymatic activity crucial for cancer and infectious disease pathways. This mechanism is vital for its application in drug development targeting specific enzymatic functions .
Study on Anticancer Activity
In a study evaluating the anticancer effects of this compound, researchers treated several cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth across multiple lines, with significant effects noted in HepG2 cells. The study concluded that this compound could serve as a potential lead in developing new anticancer therapies .
Enzyme Interaction Studies
Another investigation focused on the interaction of this compound with key enzymes involved in cancer metabolism. Using molecular docking studies, researchers demonstrated that the compound binds effectively to target enzymes, suggesting its potential as a therapeutic agent in metabolic modulation .
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazole Family
(a) N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride (CAS: 1856033-56-1)
- Molecular Formula : C₁₂H₁₉ClFN₅
- Molecular Weight : 287.76 g/mol
- Key Differences :
- Contains a fluorinated ethyl group and an additional 4-methylpyrazole ring.
- Increased molecular weight and complexity compared to the target compound.
(b) Methyl (1,3-dimethylpyrazol-5-yl)acetate (3b) and Methyl (1,5-dimethylpyrazol-3-yl)acetate (4b)
- Molecular Formulas : C₈H₁₂N₂O₂ (both isomers)
- Key Differences: Ester functional groups replace the amine chain. Regioselectivity in synthesis depends on solvent (e.g., 4b dominates in acetic acid, 70% yield vs. 27% in methanol) .
- Implications : Demonstrates solvent-driven regiochemical outcomes, a consideration for synthesizing pyrazole derivatives like the target compound.
Amine and Hydrochloride Salts
(a) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Key Differences :
- Implications : Highlights the role of hydrochloride salts in stabilizing amines for synthetic or pharmaceutical use.
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | C₁₀H₁₈ClN₃ | 215.73 | Linear amine chain, pyrazole methyl substituents, hydrochloride salt |
| N-[(2-Fluoroethyl)pyrazole] derivative | C₁₂H₁₉ClFN₅ | 287.76 | Fluorinated ethyl group, dual pyrazole rings |
| Methyl pyrazole acetates (3b, 4b) | C₈H₁₂N₂O₂ | 168.20 | Ester groups, solvent-dependent regioselectivity |
| Methyl (S)-amino ester hydrochloride | C₈H₁₆ClNO₂ | 193.67 | Stereocenter, ester, and hydrochloride salt |
Biological Activity
N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is synthesized through the alkylation of 2,5-dimethylpyrazole with butan-1-amine, typically in the presence of a base like potassium carbonate and an aprotic solvent such as dimethylformamide (DMF) .
| Property | Details |
|---|---|
| CAS No. | 1856062-81-1 |
| Molecular Formula | C10H20ClN3 |
| Molecular Weight | 217.74 g/mol |
| IUPAC Name | This compound |
| InChI Key | XZJHZQCSIPFVIW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It shows potential as an enzyme inhibitor by binding to active sites, thus modulating enzymatic activity. This mechanism is crucial for its applications in drug development, particularly in targeting specific pathways in cancer and infectious diseases .
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl derivatives | A549 | 26 |
| 1-(2′-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCI-H460 | 0.95 |
These studies reveal that certain pyrazole derivatives can induce apoptosis and inhibit proliferation in cancer cells .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. The compound shows effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .
Case Studies
- Anticancer Screening : A study conducted on a series of pyrazole derivatives demonstrated that compounds with structural similarities to N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine exhibited promising cytotoxicity against multiple cancer cell lines, including MCF7 and SF268. The findings suggest that modifications on the pyrazole ring can significantly enhance biological activity .
- Enzyme Inhibition : Research focusing on enzyme inhibition revealed that certain derivatives can effectively inhibit Aurora-A kinase, an important target in cancer therapy. The IC50 values for these compounds were notably low, indicating high potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
